molecular formula C20H18N2O2 B2612488 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone CAS No. 953195-42-1

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone

Cat. No.: B2612488
CAS No.: 953195-42-1
M. Wt: 318.376
InChI Key: MJRHRKCHOCWHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a complex organic compound that features both isoquinoline and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and isoxazole intermediates separately, followed by their coupling through a suitable linker.

  • Isoquinoline Intermediate Synthesis:

      Starting Material: Benzylamine

      Reaction: Pictet-Spengler reaction with an aldehyde to form the isoquinoline ring.

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

  • Isoxazole Intermediate Synthesis:

      Starting Material: Phenylhydrazine and an α,β-unsaturated carbonyl compound.

      Reaction: Cyclization to form the isoxazole ring.

      Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.

  • Coupling Reaction:

      Linker: A suitable bromoacetyl or chloroacetyl compound.

      Reaction: Nucleophilic substitution to couple the isoquinoline and isoxazole intermediates.

      Conditions: Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the isoquinoline or isoxazole rings.

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Conditions: Solvent such as ethanol or tetrahydrofuran (THF).

      Products: Reduced forms of the carbonyl group or the rings.

  • Substitution:

      Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).

      Conditions: Solvent such as chloroform or dichloromethane.

      Products: Halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in ethanol.

    Substitution: Br2 in chloroform.

Major Products:

  • Oxidized isoquinoline derivatives.
  • Reduced ethanone derivatives.
  • Halogenated isoxazole derivatives.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone has several applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Investigated for its potential as a bioactive compound.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
    • Used in drug discovery and development processes.
  • Industry:

    • Potential applications in the development of new materials.
    • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Molecular Targets and Pathways:

    Enzymes: May inhibit or activate specific enzymes involved in disease pathways.

    Receptors: Could bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methylisoxazol-3-yl)ethanone
  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylthiazol-3-yl)ethanone
  • Uniqueness:

    • The presence of both isoquinoline and isoxazole rings in a single molecule.
    • Unique reactivity due to the combination of these two moieties.
    • Potential for diverse applications in various fields.
  • Properties

    IUPAC Name

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18N2O2/c23-20(22-11-10-15-6-4-5-9-17(15)14-22)13-18-12-19(24-21-18)16-7-2-1-3-8-16/h1-9,12H,10-11,13-14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJRHRKCHOCWHPF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    318.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.